RWJ 52353

Übersicht

Beschreibung

RWJ 52353 is a selective, orally active ligand for the alpha-2D adrenergic receptor. It binds to alpha-2D, alpha-2A, alpha-2B, and alpha-1 receptors with varying affinities. This compound exhibits analgesic efficacy in mouse abdominal irritation tests, making it a potential candidate for pain management research .

Wissenschaftliche Forschungsanwendungen

RWJ 52353 has several scientific research applications:

Chemistry: It is used as a ligand in studies involving adrenergic receptors.

Biology: The compound is employed in research on pain management and neuronal signaling.

Medicine: this compound’s analgesic properties make it a candidate for developing new pain relief medications.

Zukünftige Richtungen

Imidazole derivatives, including “6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene”, have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research could focus on exploring the potential applications of these compounds in various therapeutic areas.

Wirkmechanismus

RWJ 52353 exerts its effects by binding to alpha-2D adrenergic receptors. This binding inhibits the release of norepinephrine, leading to analgesic effects. The compound also interacts with organic cation transporters, inhibiting rOCT1 and rOCT2 while activating rOCT3 . These interactions affect the transport of various molecules within cells, contributing to its overall pharmacological profile.

Biochemische Analyse

Biochemical Properties

RWJ 52353 binds to α2D, α2A, α2B, and α1 receptors, with K i s of 1.5, 254, 621, and 443 nM respectively . This indicates that this compound interacts with these receptors, potentially altering their function and influencing biochemical reactions within the cell.

Cellular Effects

This compound has been shown to have an impact on cellular processes. It exhibits analgesic efficacy, suggesting that it may influence pain signaling pathways within cells . Additionally, it has been found to regulate the organic cation transporter (OCT) subtype, inhibiting rOCT1 and rOCT2 with IC50s of 100 μM and 20 μM respectively .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to α2D, α2A, α2B, and α1 receptors . This binding can influence the activity of these receptors, potentially leading to changes in cellular signaling, enzyme activity, and gene expression.

Dosage Effects in Animal Models

In animal models, this compound has demonstrated analgesic activity in abdominal tests in rats and mice

Transport and Distribution

This compound has been found to regulate the organic cation transporter (OCT) subtype This suggests that it may be transported and distributed within cells and tissues via these transporters

Vorbereitungsmethoden

RWJ 52353 can be synthesized through multiple routes. One method involves the reaction of 4-iodo-1-tritylimidazole with ethylmagnesium bromide to produce a Grignard reagent. This reagent is then added to 4,5,6,7-tetrahydrobenzo[b]thiophen-4-one to afford the tertiary alcohol . Industrial production methods for this compound are not widely documented, but the synthetic route mentioned provides a basis for laboratory-scale preparation.

Analyse Chemischer Reaktionen

RWJ 52353 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

RWJ 52353 is unique due to its high selectivity for the alpha-2D adrenergic receptor. Similar compounds include:

Clonidine: An alpha-2 adrenergic agonist used to treat high blood pressure and ADHD.

Dexmedetomidine: Another alpha-2 adrenergic agonist used for sedation in intensive care settings.

Guanfacine: Used to treat ADHD and high blood pressure, it also targets alpha-2 adrenergic receptors.

Compared to these compounds, this compound’s selectivity for the alpha-2D subtype makes it particularly valuable for research focused on this specific receptor .

Eigenschaften

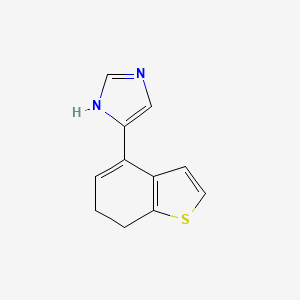

IUPAC Name |

5-(6,7-dihydro-1-benzothiophen-4-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-2-8(10-6-12-7-13-10)9-4-5-14-11(9)3-1/h2,4-7H,1,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAADWHDQAKDYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CS2)C(=C1)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

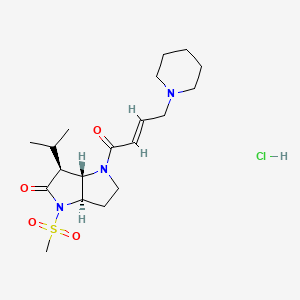

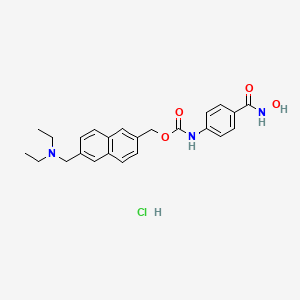

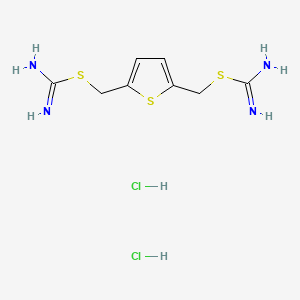

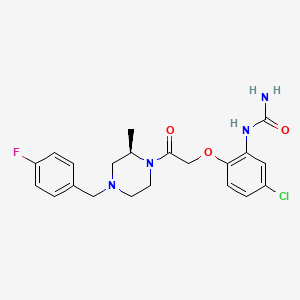

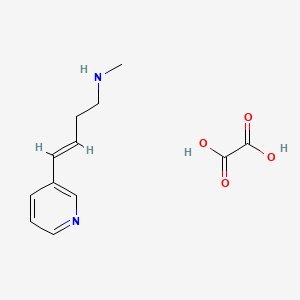

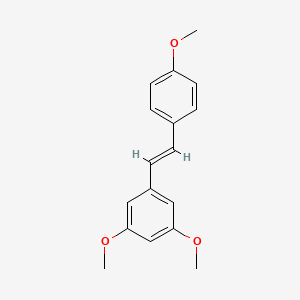

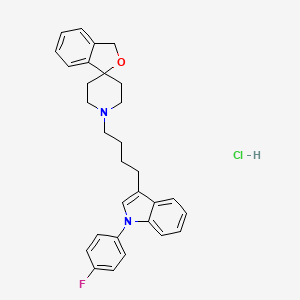

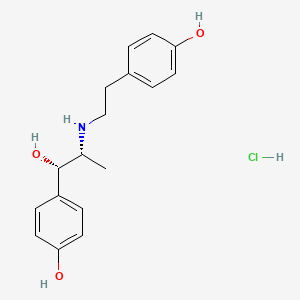

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B1663652.png)

![1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663660.png)

![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)